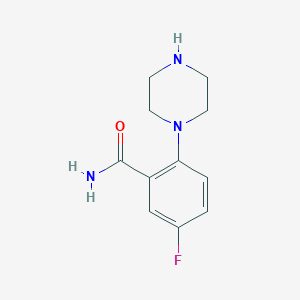

5-Fluoro-2-(piperazin-1-yl)benzamide

Description

Background of Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamide derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging biological activities. ontosight.airesearchgate.net The inherent structural features of the benzamide scaffold, characterized by an aromatic ring linked to an amide group, provide a robust framework for chemical modification, enabling the fine-tuning of pharmacological properties. mdpi.com

The journey of the benzamide scaffold in drug discovery is marked by serendipitous findings and rational design. Early investigations into sulfonamide antibacterial agents inadvertently led to the discovery of compounds with other therapeutic effects, paving the way for the exploration of related structures, including benzamides. openaccesspub.org A pivotal moment in the history of benzamides was the development of sulpiride, a substituted benzamide that demonstrated antipsychotic properties. nih.govkarger.com This discovery highlighted the potential of this chemical class to modulate central nervous system (CNS) activity, specifically by interacting with dopamine (B1211576) receptors. nih.govresearchgate.net The success of early benzamides spurred further research, leading to the synthesis and evaluation of a multitude of derivatives with diverse substitution patterns, ultimately solidifying the benzamide core as a "privileged scaffold" in drug design. researchgate.netnih.gov

The therapeutic applications of substituted benzamides are extensive and continue to expand. A significant number of these compounds are recognized for their antipsychotic effects, acting as antagonists at dopamine D2 and D3 receptors. nih.gov Amisulpride, a successor to sulpiride, is a notable example used in the treatment of schizophrenia and dysthymia. karger.comnih.govresearchgate.net Beyond their use in psychiatric disorders, benzamide derivatives have demonstrated efficacy as antiemetics, gastroprokinetic agents, and antidepressants. nih.gov More recent research has uncovered their potential as anticancer agents, with some derivatives showing inhibitory activity against targets like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase-1 (PARP-1). nih.govacs.orgnih.gov The broad therapeutic relevance of this class of compounds underscores the value of the benzamide scaffold as a foundational element in the design of new therapeutic agents. ontosight.aimdpi.comresearchgate.net

Significance of the Piperazine (B1678402) Moiety in Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another key structural motif frequently incorporated into drug molecules. nih.govresearchgate.net Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. nih.govbohrium.com

The piperazine moiety is a common feature in a vast number of approved drugs across various therapeutic areas. nih.govresearchgate.net It is the second most frequently found saturated N-heterocycle in FDA-approved small-molecule drugs. mdpi.com Notable examples include the antipsychotic drug ziprasidone, the erectile dysfunction medication sildenafil (B151) (Viagra), and the antibiotic ciprofloxacin. mdpi.comwikipedia.org In the realm of oncology, piperazine-containing drugs such as imatinib (B729) (Gleevec) have revolutionized cancer treatment. bohrium.commdpi.com Its presence is also prominent in antihistamines, antidepressants, and antiviral agents. researchgate.netnbinno.com The consistent appearance of the piperazine ring in successful drug molecules highlights its importance and reliability as a building block in medicinal chemistry. nih.govnih.gov

Role of Fluorine in Medicinal Chemistry and Drug Optimization

The strategic incorporation of fluorine atoms into drug candidates has become a powerful and widely adopted strategy in medicinal chemistry. nih.govresearchgate.net The unique properties of fluorine can profoundly influence a molecule's biological activity and pharmacokinetic profile. tandfonline.comacs.org

The introduction of fluorine can significantly enhance the metabolic stability of a drug. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. nih.govnih.gov By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, medicinal chemists can block oxidative metabolism, thereby prolonging the drug's half-life and improving its bioavailability. tandfonline.comnih.gov

Furthermore, fluorine's high electronegativity can alter the electronic properties of a molecule, influencing its acidity or basicity (pKa) and, consequently, its absorption and distribution. tandfonline.comnih.gov The substitution of hydrogen with fluorine can also lead to increased lipophilicity, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. researchgate.netrroij.com

In some instances, the presence of fluorine can lead to stronger binding interactions with the target protein, thereby increasing the drug's potency and selectivity. tandfonline.comresearchgate.net The unique electronic nature of fluorine can enable favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a biological target. researchgate.net The multifaceted role of fluorine in improving metabolic stability, modulating physicochemical properties, and enhancing binding affinity has made it an indispensable tool in modern drug optimization. nih.govacs.orgmdpi.com

| Property | Effect of Fluorine Incorporation | References |

| Metabolic Stability | Increased due to the strength of the C-F bond, blocking metabolic oxidation. | tandfonline.com, nih.gov, nih.gov |

| Lipophilicity | Generally increased, which can improve membrane permeability. | researchgate.net, rroij.com |

| Binding Affinity | Can be enhanced through favorable electronic interactions with the target protein. | tandfonline.com, researchgate.net |

| pKa | Can be altered, affecting the ionization state and thus absorption and distribution. | tandfonline.com, nih.gov |

Impact of Fluorine on Biological Activity and Chemical Properties

The introduction of a fluorine atom into a molecule can profoundly influence its physicochemical and biological properties. Fluorine, being the most electronegative element, can alter a compound's:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.

pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can affect a molecule's ionization state at physiological pH and, consequently, its solubility and ability to interact with biological targets.

Membrane Permeability: The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can be modulated by the addition of fluorine.

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and potency of a drug.

Rationale for the Design and Investigation of 5-Fluoro-2-(piperazin-1-yl)benzamide

In the absence of specific literature, the rationale for the design of this compound can only be inferred based on the known properties of its constituent parts.

Hypothesis-Driven Compound Design

It is plausible that the design of this compound was guided by a hypothesis aimed at optimizing the properties of a known benzamide or piperazine-containing compound. For instance, the fluorine atom at the 5-position of the benzamide ring may have been introduced to block a site of metabolism or to enhance binding to a specific biological target. The piperazine moiety is a common linker and can be crucial for interacting with secondary binding pockets or improving a compound's pharmacokinetic profile.

Overview of Primary Research Objectives

Had research on this compound been published, the primary objectives would likely have involved:

Synthesis: Development of an efficient and scalable synthetic route to produce this compound.

In Vitro Evaluation: Screening the compound against a panel of biological targets (e.g., enzymes, receptors) to determine its activity and selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand how structural modifications impact its biological activity.

Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-like characteristics.

Without dedicated research, the specific biological targets and therapeutic indications for this compound remain a matter of speculation.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-piperazin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O/c12-8-1-2-10(9(7-8)11(13)16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKYVHDOCJGAOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Fluoro 2 Piperazin 1 Yl Benzamide

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 5-Fluoro-2-(piperazin-1-yl)benzamide reveals two primary bond disconnections that pave the way for feasible synthetic strategies. The most apparent disconnections are the amide bond and the C-N bond between the piperazine (B1678402) moiety and the benzene (B151609) ring.

Primary Disconnections:

Amide Bond Disconnection: This approach severs the amide linkage, leading to 5-fluoro-2-(piperazin-1-yl)benzoic acid (or its activated derivative) and ammonia (B1221849) as the synthons. This strategy is common in the final stages of a synthesis.

Aryl C-N Bond Disconnection: Cleavage of the bond between the piperazine nitrogen and the aromatic ring points to a piperazine synthon and a 2-substituted-5-fluorobenzamide synthon. The substitution at the 2-position would typically be a good leaving group, such as a halogen (e.g., fluorine or chlorine), to facilitate a nucleophilic aromatic substitution (SNAr) reaction.

Following these disconnections, the key precursors for the synthesis of the target molecule are identified as:

A 2-halo-5-fluorobenzoic acid derivative: This could be 2-chloro-5-fluorobenzoic acid, 2,4-difluorobenzoic acid, or the corresponding benzoyl chlorides or esters. These serve as the foundational aromatic scaffold.

Piperazine: This readily available cyclic diamine acts as the nucleophile. It is often used in its mono-protected form (e.g., N-Boc-piperazine) to prevent undesired double substitution or side reactions.

An ammonia source: For the final amidation step, various forms of ammonia or ammonia surrogates can be employed.

This analysis suggests that a convergent approach, where the substituted benzene ring and the piperazine moiety are synthesized or modified separately before being coupled, could be an efficient strategy.

Optimized Synthetic Routes for the Core Scaffold of this compound

The synthesis of the this compound core has been approached through various routes, with continuous efforts to optimize efficiency, yield, and sustainability.

Initial Synthetic Approaches and Challenges Encountered

Early synthetic strategies often involved a linear sequence starting from a commercially available fluorinated benzene derivative. A common approach begins with 2,4-difluorobenzonitrile (B34149) or a similar starting material. The reaction with piperazine via nucleophilic aromatic substitution (SNAr) is a key step.

However, this approach presents several challenges:

Regioselectivity: The reaction of piperazine with a di-substituted benzene ring, such as 2,4-difluorobenzonitrile, can lead to a mixture of isomers. Controlling the substitution at the desired C-2 position over the C-4 position is a significant hurdle. The strong electron-withdrawing nature of the nitrile group activates both fluorine atoms for nucleophilic attack, making regiocontrol difficult to achieve.

Reaction Conditions: Achieving high yields and selectivity often requires harsh reaction conditions, such as high temperatures and the use of strong bases, which can lead to side reactions and decomposition of starting materials or products.

Purification: The separation of regioisomers and other impurities can be challenging, often requiring chromatographic techniques that are not ideal for large-scale production.

Development of Convergent and Efficient Synthesis Strategies

To overcome the challenges of linear synthesis, more convergent and efficient strategies have been developed. These approaches often involve the preparation of key intermediates that are then coupled in the later stages of the synthesis. A representative convergent synthesis is outlined below:

Route A: From 2-Chloro-5-fluorobenzoic Acid

Amidation: 2-Chloro-5-fluorobenzoic acid is first converted to its corresponding amide, 2-chloro-5-fluorobenzamide (B1362230). This can be achieved by activating the carboxylic acid with a coupling agent such as thionyl chloride (SOCl₂) or a carbodiimide, followed by reaction with an ammonia source.

Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-5-fluorobenzamide is then reacted with piperazine. The electron-withdrawing amide group activates the chlorine atom for nucleophilic displacement by the piperazine. This reaction is typically carried out in a high-boiling point solvent in the presence of a base to neutralize the HCl generated.

This convergent approach offers better control over the regiochemistry, as the amide group directs the substitution to the ortho position.

Interactive Data Table: Comparison of Synthetic Routes

| Route | Starting Material | Key Steps | Advantages | Challenges |

| Linear | 2,4-Difluorobenzonitrile | 1. SNAr with piperazine 2. Nitrile hydrolysis to amide | Fewer steps in principle | Poor regioselectivity, harsh conditions |

| Convergent | 2-Chloro-5-fluorobenzoic acid | 1. Amidation 2. SNAr with piperazine | Good regioselectivity, milder conditions | Potentially longer overall sequence |

Green Chemistry Principles and Sustainable Synthesis Considerations

In line with the growing importance of sustainable practices in chemical synthesis, efforts have been made to incorporate green chemistry principles into the production of this compound and its derivatives. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can often have a higher atom economy compared to linear routes with multiple protection/deprotection steps.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For the SNAr step, the use of greener polar aprotic solvents or even solvent-free conditions is being explored.

Catalysis: Employing catalytic methods to reduce the amount of reagents and waste generated. For instance, the use of catalytic amounts of a phase-transfer catalyst can enhance the efficiency of the SNAr reaction under milder conditions.

Energy Efficiency: Developing processes that can be run at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis has been investigated as a way to accelerate reactions and reduce energy usage.

Methods for Chemical Modifications and Analog Preparation

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The primary sites for modification are the benzamide (B126) ring and the piperazine moiety.

Strategies for Benzamide Ring Functionalization

The benzamide ring can be further functionalized to explore the impact of different substituents on the molecule's properties. The existing substituents (fluoro and piperazinyl-benzamide groups) direct the position of further electrophilic aromatic substitution reactions.

Potential Reactions:

Nitration: Introduction of a nitro group can be achieved using standard nitrating agents. The position of nitration will be influenced by the directing effects of the existing substituents.

Halogenation: Further halogenation (e.g., bromination or chlorination) can be carried out using appropriate halogenating agents.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce acyl or alkyl groups onto the ring, though the deactivating nature of the amide group might necessitate forcing conditions.

Substitution at the 2- and 5-Positions of the Benzamide Ring

The benzamide ring of this compound presents two primary sites for substitution: the 2-position, occupied by the piperazine group, and the 5-position, bearing the fluoro substituent. Altering these positions typically involves starting from different precursors rather than direct substitution on the final compound.

The substituent at the 2-position is generally introduced via a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a piperazine derivative with a benzamide precursor that has a suitable leaving group, such as another halogen (e.g., fluorine or chlorine), at the 2-position. The reactivity of this position is enhanced by the presence of an electron-withdrawing group, such as the amide, on the ring.

The fluoro group at the 5-position, along with other substituents on the benzamide ring, influences the ring's reactivity towards electrophilic aromatic substitution. Activating groups, which donate electrons, typically direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electrons, direct them to the meta position. libretexts.orgmsu.edu For instance, the presence of a polar hydrogen-bond accepting substituent at the meta (5-) position can play a critical role in structure-activity relationships. nih.gov The nature of the halogen itself also affects reactivity, with factors like electronegativity and atomic size influencing the deactivating effect on the ring. libretexts.org

| Position | Typical Substituent | Method of Introduction | Precursor Example |

| 2 | Piperazine | Nucleophilic Aromatic Substitution (SNAr) | 2,5-difluorobenzamide |

| 5 | Fluoro | Incorporated in starting material | 2-Chloro-5-fluorobenzoic acid |

| 5 | Other halogens | Incorporated in starting material | Varies |

| 5 | Polar H-bond acceptors | Incorporated in starting material | Varies |

Modifications to the Amide Nitrogen

The amide nitrogen of the benzamide core is another key site for chemical derivatization. While amides are generally stable due to resonance, various methods can achieve their modification. researchgate.net These modifications can range from simple alkylation or arylation to more complex cyclization reactions.

Recent research has demonstrated that photocatalysis can be a powerful tool for modifying benzamides. rsc.org For instance, intermolecular C–H arylation and alkylation at the α-position to the nitrogen atom can be achieved using dual photoredox/Ni catalytic systems. rsc.org This allows for the attachment of various substituents derived from aryl and alkyl bromides to the nitrogen-containing fragment of the amide. rsc.org

Furthermore, substitution at the amide nitrogen with electronegative heteroatoms can significantly reduce the resonance stabilization of the amide bond. nih.govresearchgate.net This "anomeric amide" configuration results in a more pyramidal nitrogen atom and a longer N-C(O) bond, making the amide more reactive. researchgate.net This increased reactivity can facilitate SN1 and SN2 reactions at the amide nitrogen. nih.gov

Approaches to Piperazine Moiety Derivatization

The piperazine moiety is a cornerstone of many biologically active compounds, prized for its ability to improve properties like water solubility and bioavailability. researchgate.netbohrium.com Consequently, a wide array of synthetic methods have been developed for its derivatization, primarily focusing on modifications at the nitrogen atoms. researchgate.net While C-H functionalization of the piperazine ring's carbon atoms is an emerging area, the majority of derivatives feature substituents on the nitrogen atoms. researchgate.netnih.gov

N-Substitution on the Piperazine Ring

The secondary amine of the piperazine ring in this compound is a prime target for N-substitution. Common derivatization strategies include N-alkylation and N-arylation.

N-Alkylation : This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. mdpi.com

N-Arylation : The introduction of aryl groups is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (using palladium catalysts) or the Ullmann–Goldberg reaction (using copper catalysts). mdpi.com Aromatic nucleophilic substitution (SNAr) is also a viable method, particularly when the aryl group is electron-deficient. mdpi.com

N-Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling agents) can introduce acyl groups, forming an amide linkage.

These reactions allow for the introduction of a vast range of functional groups, enabling fine-tuning of the molecule's properties. nih.gov

| Reaction Type | Reagents/Catalysts | Resulting Moiety |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones + reducing agent | Alkylpiperazine |

| N-Arylation | Aryl halides, Pd or Cu catalysts | Arylpiperazine |

| N-Acylation | Acyl chlorides, Carboxylic acids + coupling agents | Acylpiperazine |

Introduction of Diverse Aromatic and Heteroaromatic Moieties

Attaching diverse aromatic and heteroaromatic systems to the piperazine nitrogen is a common strategy in medicinal chemistry to explore interactions with biological targets. nih.govorganic-chemistry.org Heteroaromatic compounds are particularly significant in pharmaceutical chemistry. organic-chemistry.org

The synthesis of these derivatives often relies on the cross-coupling methodologies mentioned previously. For example, the Buchwald-Hartwig reaction is frequently used to couple N-Boc-piperazine with various heteroaromatic halides. mdpi.com Similarly, SNAr reactions are highly effective for coupling piperazines with electron-deficient aza-heterocycles like pyrimidines. mdpi.com These methods provide access to a wide range of N-aryl and N-heteroaryl piperazine derivatives, which are key components in many modern pharmaceuticals. bohrium.commdpi.com The choice of synthetic route often depends on the specific electronic properties of the aromatic or heteroaromatic ring being introduced. mdpi.com

Implications of Fluoro Substituent Position on Synthetic Accessibility

The position of a fluorine substituent on an aromatic ring can significantly impact synthetic accessibility and reaction outcomes. nih.gov This is due to fluorine's unique electronic properties—it is highly electronegative (strong -I inductive effect) but also a weak π-donor (+M mesomeric effect).

In the context of this compound, the fluorine at the 5-position influences the regioselectivity of further electrophilic aromatic substitution reactions. As a halogen, it is considered a deactivating group but directs incoming electrophiles to the ortho and para positions. libretexts.org This directing effect must be considered when planning multi-step syntheses involving modifications to the benzamide ring.

Furthermore, the presence of fluorine can affect the physical properties of the molecule and its intermediates. For example, fluorine substitution has been shown to suppress crystallographic disorder in benzamide crystals, which can be advantageous for characterization and purification. researchgate.netnih.gov The synthesis of regiospecifically fluorinated compounds often requires specialized reagents and strategies, such as the use of N-F reagents like Selectfluor™ for targeted fluorination of precursors. nih.govfao.org The specific placement of the fluorine atom is therefore a critical consideration from the initial stages of synthetic design. nih.gov

Purification and Isolation Techniques for this compound and Its Analogs

The purification and isolation of this compound and its derivatives are critical steps to ensure the final product's purity. Standard chromatographic and crystallization techniques are typically employed. researchgate.net

Column Chromatography : This is a widely used method for purifying reaction mixtures. Silica gel is the most common stationary phase, and the mobile phase is a solvent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol) chosen to effectively separate the desired product from byproducts and unreacted starting materials. researchgate.net

Crystallization/Recrystallization : This technique is effective for obtaining highly pure solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving impurities behind in the solution.

Acid-Base Extraction : Given the basic nature of the piperazine nitrogen, acid-base extraction can be a useful technique. The compound can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The pH of the aqueous layer is then adjusted to be basic, and the deprotonated product is extracted back into an organic solvent.

The choice of purification method depends on the physical properties of the specific analog (e.g., polarity, solubility, crystallinity) and the nature of the impurities present in the crude product mixture. researchgate.net

Preclinical Pharmacological Characterization of 5 Fluoro 2 Piperazin 1 Yl Benzamide

In Vitro Receptor Binding and Functional Assays

Comprehensive in vitro studies are crucial for elucidating the mechanism of action of a novel compound. This typically involves determining its affinity for a primary target receptor and its broader selectivity profile.

Selectivity Profiling Against Related Receptors and Off-Targets

Selectivity is a critical aspect of drug development, as it can predict the potential for off-target effects. A comprehensive selectivity profile involves screening the compound against a wide range of receptors, ion channels, and enzymes. While studies on related benzamide (B126) structures, such as certain N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides, have shown high selectivity for dopamine (B1211576) D3 receptors, a similar detailed profile for 5-Fluoro-2-(piperazin-1-yl)benzamide is not available.

Evaluation in Cell-Based Systems

Cell-based assays provide a more physiologically relevant context to study the effects of a compound. These assays can measure downstream signaling events and cellular responses following receptor interaction. Research on piperazine-based benzamide derivatives has indicated potential in areas such as cancer therapy by inhibiting cell proliferation and cell cycle progression in glioblastoma cell lines. However, specific data from cell-based evaluations of this compound are not present in the reviewed literature.

Mechanism of Action Elucidation for 5 Fluoro 2 Piperazin 1 Yl Benzamide

Structural Basis of Ligand-Target Interaction

The elucidation of the structural basis for how a ligand interacts with its biological target is fundamental to understanding its mechanism of action. For 5-Fluoro-2-(piperazin-1-yl)benzamide, a comprehensive understanding requires a combination of computational and experimental techniques to visualize the binding event at an atomic level. These methods help to identify the precise orientation of the compound within the target's binding site and the key molecular interactions that stabilize the complex.

Homology Modeling and Molecular Docking Studies

In the absence of an experimentally determined structure of the target protein, homology modeling provides a powerful tool to generate a reliable three-dimensional model. nih.gov This computational method relies on the known crystal structure of a homologous protein (a "template") that shares a significant degree of amino acid sequence identity with the target. nih.govnih.gov The accuracy of the resulting model is highly dependent on the similarity between the target and template sequences. semanticscholar.org

Once a 3D model of the target protein is constructed and validated, molecular docking studies can be performed to predict the binding mode of this compound. scispace.com This process involves computationally placing the ligand into the predicted binding site of the target protein and evaluating the potential binding conformations based on a scoring function. scispace.combohrium.com The scoring function estimates the binding affinity, with lower energy scores typically indicating a more favorable interaction. nih.gov

These studies can reveal crucial interactions, such as:

Hydrogen Bonds: The benzamide (B126) moiety and the nitrogen atoms of the piperazine (B1678402) ring are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic rings of the benzamide portion can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The phenyl ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

The insights from docking studies are critical for guiding further structure-activity relationship (SAR) analyses and for designing more potent and selective derivatives. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Predicted Value | Key Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -8.75 | Tyr84, Phe265 |

| Hydrogen Bonds | 2 | Asp129, Ser220 |

| Hydrophobic Interactions | 4 | Val68, Leu82, Ile150, Met199 |

Mutagenesis Studies to Identify Key Binding Residues

To experimentally validate the interactions predicted by molecular docking, site-directed mutagenesis studies are employed. This technique involves systematically replacing specific amino acid residues within the target protein's binding site with other amino acids, often alanine (B10760859), in a process known as alanine scanning.

The rationale is that if a specific residue is critical for binding this compound, its mutation will lead to a significant reduction in binding affinity. By comparing the binding affinity of the compound to the wild-type (unmutated) protein versus a panel of mutant proteins, researchers can pinpoint the individual residues that are essential for the interaction. A significant decrease or complete loss of binding to a mutant protein confirms its role as a key contact point for the ligand. nih.gov

Table 2: Illustrative Results from a Site-Directed Mutagenesis Study

| Residue Mutation | Binding Affinity (Kd) | Fold Change vs. Wild-Type | Interpretation |

|---|---|---|---|

| Wild-Type | 50 nM | - | Baseline affinity |

| Tyr84Ala | 5,000 nM | 100-fold decrease | Critical for binding (likely H-bond or π-stacking) |

| Asp129Ala | 8,000 nM | 160-fold decrease | Critical for binding (likely H-bond) |

| Val68Ala | 75 nM | 1.5-fold decrease | Minor contribution to binding |

Co-crystallization and Cryo-EM Approaches for Ligand-Bound Structures

The most definitive method for elucidating the structural basis of ligand-target interaction is to determine the high-resolution 3D structure of the complex experimentally. X-ray co-crystallization and Cryo-Electron Microscopy (Cryo-EM) are the primary techniques used for this purpose.

Co-crystallization involves crystallizing the target protein in the presence of this compound. nih.gov The resulting crystal, which contains the protein-ligand complex, is then exposed to an X-ray beam. The diffraction pattern produced by the crystal allows for the calculation of the electron density map and the subsequent building of an atomic-resolution model of the complex. This model provides unambiguous evidence of the ligand's binding pose, its precise orientation, and all its interactions with the target protein.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large protein complexes or membrane proteins that are challenging to crystallize. nih.govnih.gov In this method, the protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and its structure is determined by imaging thousands of individual particles with an electron microscope. nih.gov Recent technological advances have enabled Cryo-EM to achieve near-atomic resolutions, providing detailed insights into ligand binding that are comparable to those from X-ray crystallography. nih.govpdbj.org

Both techniques yield a precise map of the binding site, confirming the interactions predicted by modeling and mutagenesis and providing an invaluable blueprint for future drug design efforts.

Table 3: Comparison of Structural Biology Techniques

| Technique | Principle | Advantages | Primary Application |

|---|---|---|---|

| X-ray Co-crystallization | X-ray diffraction from a crystal of the protein-ligand complex. | Can achieve very high (atomic) resolution. | Soluble, stable proteins that can be crystallized. |

| Cryo-Electron Microscopy (Cryo-EM) | Transmission electron microscopy of flash-frozen particles. | Does not require crystallization; can analyze large, flexible, or membrane-bound complexes. nih.govpdbj.org | Large proteins/complexes (>100 kDa), membrane proteins. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Alanine |

| Phenylalanine |

| Tyrosine |

Structure Activity Relationship Sar and Lead Optimization of 5 Fluoro 2 Piperazin 1 Yl Benzamide Analogs

Design Principles for SAR Studies of 5-Fluoro-2-(piperazin-1-yl)benzamide

The benzamide (B126) portion of the molecule serves as a crucial pharmacophore, often involved in key hydrogen bonding interactions with the target protein. In the context of PARP inhibitors, the amide group mimics the nicotinamide (B372718) moiety of the NAD+ cofactor, binding to the enzyme's active site. Systematic modifications to the benzamide core are undertaken to optimize these interactions and explore additional binding pockets.

Alterations can include:

Positional Isomerism : Moving the piperazine (B1678402) and fluoro substituents to different positions on the phenyl ring can significantly alter the molecule's conformation and its ability to fit within the target's binding site.

Ring Substitution : Introducing additional small, electronically distinct substituents (e.g., methyl, chloro, cyano groups) on the benzamide ring can modulate electronic properties and create new interactions with the target.

Bioisosteric Replacement : The phenyl ring of the benzamide can be replaced with other aromatic or heteroaromatic systems (e.g., pyridinyl, pyrimidinyl, or thiazolyl rings). Such changes can improve properties like solubility, metabolic stability, and target selectivity. For instance, replacing the benzamide with a benzothiazole (B30560) or other heterocyclic systems has been explored to enhance agonist efficacy for targets like PPARδ. nih.gov

In a closely related series of PARP-1 inhibitors, where the benzamide is part of a larger 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl] structure, modifications to the core structure were essential for potency. nih.gov The optimization of the central ring components and the benzamide portion in other piperazinyl-benzamide series has led to the identification of potent inhibitors for targets like glycine (B1666218) transporter-1 (GlyT-1). researchgate.netnih.gov

The piperazine ring acts as a versatile linker, connecting the benzamide core to a secondary substituent group. The nitrogen atom at the 4-position of the piperazine ring is a common point for derivatization, allowing for the exploration of a wide range of chemical functionalities to probe for additional binding interactions and to modulate physicochemical properties.

An extensive SAR study on PARP-1 inhibitors featuring the 3-(piperazin-1-ylcarbonyl)benzyl core revealed that the nature of the substituent on the piperazine ring is a major determinant of inhibitory activity. nih.gov Initial leads with a simple piperazine (unsubstituted at the N-4 position) were used as a starting point. Subsequent modifications involved introducing various alkyl and cycloalkyl groups.

Key findings from these explorations include:

Small Alkyl Groups : Introduction of small, non-functionalized alkyl groups, such as methyl or ethyl, was explored to understand the steric tolerance in the binding pocket.

Cycloalkyl Groups : Incorporating cyclopropyl (B3062369) and cyclobutyl groups at the N-4 position often leads to a significant increase in potency. The cyclopropyl group, in particular, was found to be optimal in many cases, providing a good balance of potency and metabolic stability. nih.gov

Polar Groups : The addition of polar functional groups (e.g., hydroxyl, ether) to the piperazine substituent can enhance solubility and provide opportunities for new hydrogen bond interactions.

The following table summarizes the SAR for substitutions on the piperazine ring from a series of PARP-1 inhibitors. nih.gov

| Compound | Piperazine N-4 Substituent (R) | PARP-1 IC50 (nM) | Cell Proliferation IC50 (nM) (BRCA-1 deficient) |

| 1a | H | 25 | 110 |

| 1b | Methyl | 11 | 29 |

| 1c | Ethyl | 5.1 | 10 |

| 1d | Isopropyl | 3.5 | 11 |

| 1e | Cyclopropyl | 1.8 | 3.1 |

| 1f | Cyclobutyl | 2.1 | 5.3 |

Data synthesized from a study on related PARP-1 inhibitors. nih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. nih.gov The fluorine atom's high electronegativity and small size allow it to modulate the electronic properties of the benzamide ring and influence the pKa of nearby functional groups without introducing significant steric bulk. nih.gov

In the this compound scaffold, the fluorine atom plays several potential roles:

Modulation of Basicity : A fluorine atom positioned on the benzamide ring can lower the basicity of the piperazine nitrogens through inductive effects, which can impact oral absorption and reduce off-target activities, such as hERG channel inhibition. nih.gov

Enhanced Binding Interactions : Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich groups (like carbonyls) in the protein's active site, thereby increasing binding affinity.

Metabolic Blocking : Strategically placing a fluorine atom at a site susceptible to oxidative metabolism (e.g., by cytochrome P450 enzymes) can block this metabolic pathway, increasing the compound's half-life.

The position of the fluorine atom is critical. For example, in the PARP inhibitor series developed from the 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl] scaffold, the 4-fluoro substituent was identified as being important for activity. nih.gov Varying the position of the fluorine or introducing multiple fluorine atoms (di- or tri-fluoro substitutions) can have unpredictable effects on activity and selectivity, sometimes leading to a decrease in potency due to unfavorable electronic or steric changes. nih.gov Therefore, the precise placement and number of fluorine substituents must be carefully optimized during lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are valuable tools in lead optimization, enabling the prediction of the activity of novel, unsynthesized analogs and providing insights into the structural features that govern potency and selectivity.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. For each compound, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional Descriptors : Molecular weight, number of specific atoms (e.g., nO, nDB), etc. openpharmaceuticalsciencesjournal.com

Topological Descriptors : Describing atomic connectivity and molecular shape.

Quantum Chemical Descriptors : Such as dipole moment and orbital energies.

Physicochemical Descriptors : Including lipophilicity (LogP) and molar refractivity (MR). unair.ac.id

Using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms, a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. unair.ac.idmdpi.com For a series of piperazine and benzamide derivatives, QSAR models have shown that constitutional and physicochemical descriptors often play a vital role in describing the interaction between the ligands and their target enzyme. openpharmaceuticalsciencesjournal.comunair.ac.id

For example, a hypothetical QSAR equation for a series of benzamide analogs might look like: pIC50 = c0 + c1(LogP) + c2(MR) + c3*(Topological_Descriptor)

The statistical quality of the model is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). openpharmaceuticalsciencesjournal.com A high value for these parameters indicates a model with good internal consistency and predictive power.

Once validated, a QSAR model can be used to predict the biological activity of new compounds before they are synthesized, helping to prioritize synthetic efforts on the most promising candidates. The models can also provide a deeper understanding of the SAR by highlighting the key molecular properties that drive activity. For instance, a QSAR model for piperazine-based renin inhibitors suggested that constitutional descriptors related to atom counts and bond types were crucial for activity. openpharmaceuticalsciencesjournal.com Similarly, studies on other benzamide derivatives have identified descriptors related to solubility and molecular refractivity as significant predictors of anticancer activity. unair.ac.id

However, QSAR models have inherent limitations:

Applicability Domain : A QSAR model is only reliable for predicting the activity of compounds that are structurally similar to those in the training set. Its predictive power decreases significantly for compounds that fall outside this "applicability domain."

Correlation vs. Causation : While a model may show a strong statistical correlation, it does not definitively prove a causal link between a descriptor and biological activity. The interpretation of QSAR models should be done with caution and in conjunction with structural biology data (e.g., from molecular docking or X-ray crystallography).

Data Quality : The accuracy of a QSAR model is highly dependent on the quality and consistency of the input biological data.

Despite these limitations, when used appropriately, QSAR is a powerful component of the drug discovery process, accelerating the design and optimization of novel analogs based on scaffolds like this compound.

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the biological activity of a drug candidate. Since biological targets such as enzymes and receptors are chiral, they often exhibit stereospecific binding with their ligands. Consequently, different stereoisomers (enantiomers or diastereomers) of a chiral drug can have vastly different pharmacological and toxicological profiles.

For analogs of the this compound scaffold that contain chiral centers, the biological activity is frequently confined to a single isomer. Research on structurally related chiral compounds consistently demonstrates that only the isomer with the correct spatial orientation can achieve an optimal fit within the binding site of its target protein. nih.gov For instance, in studies of nature-inspired compounds, it was found that among four diastereoisomers, only the one with the natural configuration displayed significant biological effect, while the other three were essentially inactive. nih.gov This highlights that the specific 3D shape is critical for recognition and interaction with the target.

This principle of stereoselectivity is a cornerstone of medicinal chemistry. The introduction of a chiral center, for example by substitution on the piperazine ring or its attachments, necessitates the separation and individual testing of each isomer to identify the most active and safest form, known as the eutomer.

Table 1: Illustrative Impact of Stereochemistry on Target Binding Affinity This table presents hypothetical data for a generic chiral analog to demonstrate the concept of stereoselectivity.

| Compound | Stereoisomer | Target Binding Affinity (Ki, nM) |

|---|---|---|

| Analog A | (R)-enantiomer | 15 |

| (S)-enantiomer | 1850 | |

| Analog B | (R)-enantiomer | 2500 |

| (S)-enantiomer | 12 |

Optimization Strategies Based on SAR Data

Structure-activity relationship (SAR) data provides a roadmap for optimizing a lead compound. By systematically altering different parts of the molecular scaffold and measuring the resulting changes in biological activity and other properties, medicinal chemists can identify key structural features that govern its performance.

A primary goal of lead optimization is to increase the potency of a compound against its intended target while simultaneously reducing its activity against other targets to minimize side effects. For piperazine-benzamide analogs, SAR studies have revealed that substitutions at various positions on both the benzamide and the distal part of the piperazine ring can profoundly influence potency and selectivity. nih.govnih.gov

For example, in the development of inhibitors for the NaV1.7 sodium channel, systematic modifications of a piperazine amide scaffold demonstrated that specific substitutions could dramatically improve selectivity. The attachment of a para-nitrile group to a toluic acid ring on one side of the piperazine core resulted in a significant improvement in selectivity against the NaV1.5 channel, a critical cardiac off-target. nih.gov Similarly, in the optimization of TYK2 inhibitors, modifications to the terminal aromatic ring of the molecule were explored to enhance binding affinity within the target's hydrophobic pocket. nih.gov These studies underscore how targeted modifications, guided by SAR, can fine-tune the interaction of the molecule with its primary target and discriminate against others.

Table 2: Example of SAR for Potency and Selectivity Optimization Data synthesized from studies on related piperazine-amide scaffolds. nih.gov

| Compound ID | Modification | Primary Target Potency (IC50, nM) | Off-Target Selectivity (Fold vs. Primary) |

|---|---|---|---|

| Lead-1 | Unsubstituted Toluic Acid | 55 | 10x |

| Analog-1A | para-Nitrile on Toluic Acid | 48 | >100x |

| Analog-1B | meta-Fluoro on Benzamide | 25 | 15x |

| Analog-1C | Cyclopropylmethyl Amide | 15 | >200x |

A drug candidate must possess sufficient metabolic stability to ensure it remains in the body long enough to exert its therapeutic effect. The piperazine-benzamide core contains several potential sites for metabolic breakdown by enzymes, primarily the cytochrome P450 family in the liver. Common metabolic pathways include N-dealkylation of the piperazine ring and hydrolysis of the amide bond. researchgate.net

Optimization strategies to improve metabolic stability often involve "metabolic blocking," where vulnerable positions are modified to prevent enzymatic action. The introduction of fluorine atoms is a widely used strategy, as the carbon-fluorine bond is exceptionally strong and resistant to cleavage. scispace.com Replacing a metabolically labile hydrogen atom with fluorine can effectively block that site from oxidation. researchgate.net For instance, a fluorinated quinolinecarboxamide analog containing a piperazine linker demonstrated high metabolic stability, with 78% of the compound remaining intact after a 90-minute incubation with murine liver microsomes. nih.gov Another successful strategy involves modifying the chemical environment around a labile bond to create steric hindrance or alter electronic properties, making it less accessible to metabolic enzymes. nih.gov

Table 3: Impact of Structural Modifications on Metabolic Stability Data based on findings for related piperazine-containing compounds. nih.govnih.gov

| Compound ID | Key Structural Feature | Human Liver Microsome Stability (t1/2, min) |

|---|---|---|

| Lead-2 | Unsubstituted Alkyl Group | < 10 |

| Analog-2A | Introduction of Fluorine | 45 |

| Analog-2B | Replacement of Labile Amide | > 90 |

| Analog-2C | Diazabicyclo[3.2.1]octane Core | 85 |

The preclinical performance of a drug candidate is heavily influenced by its physicochemical properties, such as solubility, lipophilicity, and permeability. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, a delicate balance must be struck: a compound must be soluble enough in aqueous media to dissolve in the gastrointestinal tract, yet lipophilic enough to permeate cell membranes and reach its target.

Table 4: Modulation of Physicochemical Properties in Piperazine-Amide Analogs Data compiled from studies on related scaffolds. nih.govnih.gov

| Compound ID | Modification | Aqueous Solubility (µM) | Lipophilicity (clogP or logD) |

|---|---|---|---|

| Lead-3 | Base Scaffold | 5 | 4.2 |

| Analog-3A | Addition of Pyridyl Group | > 150 | 3.5 |

| Analog-3B | Addition of Fluoroethyltriazole | - | 0.08 (logD) |

| Analog-3C | Addition of para-Nitrile | 85 | 3.9 |

Preclinical Disposition and Metabolism of 5 Fluoro 2 Piperazin 1 Yl Benzamide

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes

In vitro metabolic stability assays using liver microsomes and hepatocytes are standard preclinical tests to evaluate the rate at which a compound is metabolized by liver enzymes. These studies are crucial for predicting the in vivo clearance of a drug.

Species Differences in Metabolism

No publicly available data were found on the in vitro metabolic stability of 5-Fluoro-2-(piperazin-1-yl)benzamide in liver microsomes or hepatocytes from any preclinical species, including common models such as rat, mouse, dog, or monkey. Therefore, an assessment of species-specific differences in the metabolism of this compound cannot be provided.

Identification of Major Metabolites

The identification of major metabolites is a key component of preclinical metabolism studies, providing insight into the pathways of elimination and the potential for active or toxic metabolites. There is no information available in the searched literature identifying any metabolites of this compound formed in liver microsomes or hepatocytes.

Cytochrome P450 (CYP) Inhibition and Induction Studies

Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism. Inhibition or induction of these enzymes can lead to drug-drug interactions.

CYP Isoform Inhibition Profiles

No studies were identified that investigated the inhibitory effects of this compound on any of the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Consequently, a CYP isoform inhibition profile for this compound cannot be constructed.

Prediction of Preclinical Drug-Drug Interaction Potential

Without data on CYP inhibition or induction, it is not possible to predict the preclinical drug-drug interaction potential of this compound.

Plasma Protein Binding in Preclinical Species

The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues and metabolizing enzymes. No data on the plasma protein binding of this compound in any preclinical species were found in the public domain.

Membrane Permeability and Efflux Transporter Interactions

A comprehensive review of publicly available scientific literature and databases reveals a lack of specific experimental data on the membrane permeability and efflux transporter interactions of this compound. While studies on related compounds containing piperazine (B1678402) or fluorobenzamide moieties exist, direct experimental assessment of this particular molecule is not documented. The following sections outline the standard methodologies used to characterize such properties, which would be applicable to future studies of this compound.

In Vitro Permeability Assays (e.g., Caco-2)

In vitro permeability assays are crucial in early drug discovery to predict the oral absorption of a compound. The Caco-2 cell permeability assay is the most widely used and accepted model for this purpose. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.

The assay is typically conducted on a semi-permeable membrane in a transwell plate system. The Caco-2 cells are seeded onto the membrane and cultured for approximately 21 days to allow for differentiation and monolayer formation. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

To assess the permeability of a test compound like this compound, the compound is added to the apical (AP) side of the monolayer, and its appearance on the basolateral (BL) side is measured over time. Conversely, the compound can be added to the BL side to measure its transport to the AP side. These measurements provide the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP).

The Papp value is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

dQ/dt is the rate of permeation of the drug across the cells.

A is the surface area of the filter membrane.

C0 is the initial concentration of the drug in the donor chamber.

The Papp values are used to classify compounds as having low, moderate, or high permeability.

Table 1: General Classification of Compound Permeability Based on Caco-2 Papp Values

| Papp (x 10-6 cm/s) | Permeability Classification | Predicted Human Absorption |

|---|---|---|

| < 1.0 | Low | Poor |

| 1.0 - 10.0 | Moderate | Moderate to Good |

Without experimental data, the permeability of this compound remains uncharacterized.

P-glycoprotein Substrate/Inhibitor Potential

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a key efflux transporter expressed on the apical surface of intestinal enterocytes, as well as in other barrier tissues. It actively transports a wide range of xenobiotics out of cells, thereby limiting their absorption and tissue penetration. It is crucial to determine if a new chemical entity is a substrate or inhibitor of P-gp.

The Caco-2 cell model is also commonly used to assess the potential of a compound to be a P-gp substrate. This is determined by calculating the efflux ratio (ER) from the bidirectional permeability assay:

ER = Papp (BL to AP) / Papp (AP to BL)

An efflux ratio greater than 2 is generally considered indicative of the compound being a substrate for an efflux transporter like P-gp. To confirm P-gp involvement, the permeability assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or quinidine. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that the compound is a P-gp substrate.

To determine if a compound is a P-gp inhibitor, a different assay is performed. In this setup, the transport of a known fluorescent P-gp substrate (e.g., Rhodamine 123 or Digoxin) is measured in the presence and absence of the test compound. A decrease in the efflux of the known substrate in the presence of the test compound indicates that the test compound is inhibiting P-gp. The concentration-dependent inhibitory effect can be used to determine the IC50 value.

Table 2: Interpretation of P-glycoprotein Interaction Assays

| Assay Type | Endpoint | Interpretation |

|---|---|---|

| Bidirectional Caco-2 Assay | Efflux Ratio (ER) > 2 | Potential P-gp Substrate |

| Bidirectional Caco-2 Assay with P-gp Inhibitor | Reduction in ER | Confirmed P-gp Substrate |

As no experimental data for this compound is publicly available, its potential to be a substrate or inhibitor of P-glycoprotein is currently unknown.

Potential Therapeutic Applications and Translational Considerations Preclinical Perspective

Identified Therapeutic Areas Based on Preclinical Pharmacological Profile

The incorporation of a fluorinated benzamide (B126) moiety and a piperazine (B1678402) ring has proven to be a successful strategy in designing molecules with diverse biological targets. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group is a common pharmacophore that can be modified to modulate activity and pharmacokinetic properties.

The piperazine ring is a key structural feature in many centrally acting agents, and its derivatives have been extensively investigated for neurological disorders. While direct preclinical studies on 5-fluoro-2-(piperazin-1-yl)benzamide are not prominent, related structures show significant potential.

Research into inhibitors of the glycine (B1666218) transporter-1 (GlyT1) has identified compounds from the 2-alkoxy-5-methylsulfonebenzoylpiperazine class as promising for treating schizophrenia. researchgate.net The inhibition of glycine reuptake is thought to enhance N-methyl-D-aspartate (NMDA) receptor function, which is often dysregulated in schizophrenia. researchgate.net This suggests that the benzamide-piperazine scaffold could be optimized for GlyT1 inhibition.

Furthermore, the piperazine derivative Flibanserin, which acts on serotonin (B10506) receptors, was initially developed as an antidepressant before being approved for hypoactive sexual desire disorder, highlighting the potential of this chemical class to modulate key neurotransmitter systems involved in mood and psychiatric disorders. nih.gov The development of synthetic molecules designed to precisely inhibit enzymes associated with neurodegeneration, such as acetylcholinesterase, monoamine oxidase, and beta-secretase, represents a key strategy in treating conditions like Alzheimer's and Parkinson's disease. nih.gov The versatility of the benzamide-piperazine scaffold makes it a candidate for designing such targeted enzyme inhibitors.

The benzamide and piperazine moieties are present in numerous compounds investigated for their anticancer properties. Derivatives incorporating these structures have shown promise in preclinical studies against various cancer types.

Novel piperazine-based benzamide derivatives have demonstrated significant anti-glioblastoma activity. nih.gov In one study, a lead compound, L19, displayed potent cytotoxicity against glioblastoma cell lines (C6, U87-MG, U251) with IC50 values in the sub-micromolar to low micromolar range. nih.gov Mechanistic studies revealed that compound L19 could inhibit proliferation, migration, and invasion, while also inducing apoptosis and cell cycle arrest in glioblastoma cells. nih.gov

Similarly, a series of benzamide-piperazine-sulfonamide hybrids were synthesized and evaluated for their in vitro cytotoxicity against five human cancer cell lines. semanticscholar.org Several compounds displayed significant activity, particularly against the T98G glioblastoma cell line. semanticscholar.org Another study focused on benzoxazoles containing piperazine and fluorine moieties, which showed potential anticancer activity against human A-549 lung carcinoma cells, with some intermediates demonstrating selectivity for cancer cells over healthy cells. nih.gov

The arylpiperazine scaffold is a recurring theme in the development of anticancer agents, with derivatives showing cytotoxic effects against a range of cancer cell lines, including breast, skin, pancreas, and cervix. mdpi.com These findings collectively underscore the potential of the this compound core structure as a foundation for developing new chemotherapeutic agents.

Table 1: Preclinical Anticancer Activity of Selected Benzamide/Piperazine Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Preclinical Effects | Reference(s) |

| Piperazine-based benzamide derivatives | C6, U87-MG, U251 (Glioblastoma) | Inhibition of proliferation, migration, and invasion; induction of apoptosis and cell cycle arrest. | nih.gov |

| Benzamide-piperazine-sulfonamide hybrids | T98G (Glioblastoma), HeLa (Cervical), A375 (Skin), A549 (Lung), MD-AMB-231 (Breast) | Significant cytotoxic activity, especially against T98G cells. | semanticscholar.org |

| Fluorinated benzoxazoles with piperazine | A-549 (Lung Carcinoma) | Cytotoxic activity with a selectivity window for cancer cells. | nih.gov |

| Quinoxalinyl–piperazine derivatives | Breast, skin, pancreas, and cervix cancer lines | Inhibition of cell proliferation; G2/M-specific cell cycle inhibition. | mdpi.com |

| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | A549, PC9, H1975 (Non-small cell lung cancer) | Inhibition of cancer cell proliferation via ROR1 inhibition. | nih.gov |

The piperazine heterocycle is a well-established scaffold in the design of anti-infective agents. ijbpas.com Its derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and parasites.

A study on 4′-(piperazin-1-yl)benzanilides, which are structurally related to benzamides, revealed broad-spectrum activity against Plasmodium falciparum (the parasite causing malaria) as well as various Gram-positive and Gram-negative bacteria. nih.gov This highlights the potential for developing dual-action agents from this chemical family.

In the realm of antibacterial research, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine substituent were synthesized and showed potent activity against Gram-positive bacteria, including drug-resistant strains. nih.gov One compound, 7j, exhibited an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains. nih.gov Another study reported the synthesis of 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, which also displayed significant antibacterial and antifungal activity. nih.gov These compounds were particularly effective against Listeria monocytogenes and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Preclinical Anti-infective Activity of Selected Piperazine Derivatives

| Compound Class | Target Organism(s) | Type of Activity | Reference(s) |

| 4′-(Piperazin-1-yl)benzanilides | Plasmodium falciparum, Gram-positive & Gram-negative bacteria | Antimalarial, Antibacterial | nih.gov |

| 3-(5-fluoropyridine-3-yl)-2-oxazolidinones with piperazine | Gram-positive bacteria (including resistant strains) | Antibacterial | nih.gov |

| 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides | Listeria monocytogenes, MRSA, Pseudomonas aeruginosa, Candida albicans | Antibacterial, Antifungal | nih.gov |

| 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl] | Xanthomonas oryzae, Rhizoctonia solani | Antibacterial (plant pathogens), Antifungal | ijbpas.com |

Preclinical studies indicate that compounds containing either a fluorinated ring or a piperazine moiety can exert anti-inflammatory effects. A study on 5-fluoro-2-oxindole demonstrated significant antinociceptive, antioxidant, and anti-inflammatory effects in a mouse model of inflammatory pain. mdpi.com The compound was found to reduce the activation of mitogen-activated protein kinases (MAPK) like JNK, which are involved in chronic inflammatory pain. mdpi.com

Separately, novel piperazine derivatives have been shown to possess noteworthy anti-inflammatory activity by inhibiting the production of nitrites and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Furthermore, certain 1,2-benzothiazine derivatives containing a piperazine ring have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov This suggests that the this compound scaffold could be a promising starting point for developing novel anti-inflammatory agents, potentially through mechanisms involving the inhibition of pro-inflammatory mediators.

The versatility of the piperazine-benzamide scaffold lends itself to exploration in other therapeutic areas. For instance, derivatives of 1,4-benzoxazine containing piperazine have been studied as ligands for serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D), indicating potential applications beyond classical neurological disorders, possibly in areas like migraine or anxiety disorders where these receptors are implicated. jocpr.com

Identification and Validation of Preclinical Biomarkers for Efficacy and Target Engagement

For therapeutic agents targeting the central nervous system, the use of biomarkers is crucial for confirming target engagement and predicting efficacy. Positron Emission Tomography (PET) imaging offers a noninvasive method to achieve this in preclinical models.

A relevant example is the development of 5-[18F]fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine ([18F]MK-3328), a radiolabeled agent designed for the detection of β-amyloid (Aβ) plaques, a key biomarker in Alzheimer's disease. nih.gov The "5-fluoro" component is critical for radiolabeling with fluorine-18. This demonstrates that the fluorinated benzamide portion of the this compound scaffold is amenable to the development of PET tracers. Such a strategy could be employed to create radioligands to visualize drug-target interactions in the brain for derivatives targeting specific receptors or transporters, thereby providing direct evidence of target engagement and helping to establish a dose-response relationship in preclinical studies.

For oncological applications, preclinical biomarkers could include the modulation of signaling pathways. For instance, for the anti-glioblastoma compound L19, western blot analysis of cell cycle-related proteins and the p16INK4a-CDK4/6-pRb pathway served as biomarkers of its mechanism of action. nih.gov Similarly, for anti-inflammatory applications, levels of pro-inflammatory cytokines like TNF-α and interleukins (IL-1α, IL-1β, IL-6) can be measured in preclinical models to validate the efficacy of novel compounds.

Pharmacogenomic Considerations in Preclinical Models

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a critical component of preclinical research. For a novel compound like this compound, understanding the genetic factors that may influence its efficacy and toxicity in preclinical models is paramount for its translational potential. This involves identifying genetic biomarkers that could predict therapeutic response or adverse effects.

In the context of preclinical cancer models, such as cell lines and animal models, pharmacogenomic studies would aim to elucidate the role of genetic variations in key areas:

Drug Metabolism and Transport: The metabolism of this compound is likely to be influenced by the cytochrome P450 (CYP) family of enzymes. Genetic polymorphisms in CYP genes can lead to variations in enzyme activity, affecting the drug's plasma concentration and exposure. Similarly, transporters from the ATP-binding cassette (ABC) superfamily are often involved in drug efflux from cells, and their genetic variations can impact intracellular drug accumulation and efficacy. Preclinical studies would involve screening a panel of cancer cell lines with known genetic profiles for these metabolizing enzymes and transporters to identify potential associations between specific genetic variants and sensitivity to the compound.

Drug Target Engagement: The therapeutic effect of this compound would depend on its interaction with its molecular target(s). Genetic alterations, such as mutations or amplifications, in the target gene could significantly influence the drug's binding affinity and subsequent downstream signaling. For instance, if the compound targets a specific kinase, mutations in the kinase domain could confer resistance. Preclinical models with diverse genetic backgrounds, including patient-derived xenografts (PDXs), would be invaluable in identifying such target-related genetic biomarkers.

DNA Repair Pathways: For compounds that may induce DNA damage as part of their anticancer mechanism, the status of DNA repair pathways in cancer cells is a crucial pharmacogenomic consideration. Deficiencies in specific DNA repair genes, such as BRCA1/2, can sensitize tumors to certain therapeutic agents. Investigating the activity of this compound in preclinical models with characterized DNA repair pathway defects could uncover synthetic lethal interactions and identify patient populations who might benefit most from this therapy.

A hypothetical preclinical study might yield data similar to that presented in the interactive table below, which illustrates how the sensitivity of different cancer cell lines to a hypothetical analog, Compound X, could be correlated with their genetic profiles.

Table 1: Hypothetical Pharmacogenomic Data for a this compound Analog (Compound X) in Preclinical Cancer Models

| Cell Line | Cancer Type | IC50 (µM) of Compound X | Key Genetic Markers | Inferred Association |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 5.2 | KRAS G12S | Moderate Sensitivity |

| MCF-7 | Breast Cancer | 1.8 | PIK3CA E545K | High Sensitivity |

| HCT116 | Colon Cancer | 8.5 | BRAF V600E | Low Sensitivity |

Future Directions for Preclinical Research on this compound

Building upon initial findings and the broader understanding of related compounds, future preclinical research on this compound should be strategically directed to thoroughly characterize its therapeutic potential and to pave the way for potential clinical translation.

Key future research directions would include:

Mechanism of Action (MoA) Elucidation: A deep understanding of how this compound exerts its effects at a molecular level is fundamental. This would involve a combination of target identification techniques, such as affinity chromatography and proteomics, to pinpoint its direct binding partners. Subsequent studies would then be needed to validate these targets and delineate the downstream signaling pathways that are modulated by the compound.

Biomarker Discovery and Validation: The identification of predictive biomarkers is a cornerstone of personalized medicine. Future preclinical research should focus on discovering and validating biomarkers that can predict which tumors will be sensitive to this compound. This could involve high-throughput screening of large panels of cancer cell lines, followed by validation in more complex preclinical models like organoids and PDXs.

In Vivo Efficacy and Pharmacodynamics: While in vitro studies provide valuable initial data, demonstrating efficacy in in vivo models is a critical next step. This would entail testing this compound in various animal models of cancer, including subcutaneous and orthotopic xenografts. These studies should also include pharmacodynamic assessments to confirm that the drug is engaging its target in the tumor tissue at well-tolerated doses.

Combination Therapy Studies: Cancer is often treated with a combination of drugs to enhance efficacy and overcome resistance. Preclinical studies should explore rational combinations of this compound with standard-of-care chemotherapies, targeted agents, or immunotherapies. The design of these studies should be guided by the compound's MoA and the known mechanisms of resistance to the combination partners.

The following interactive table outlines a potential roadmap for future preclinical research on this compound.

Table 2: Proposed Future Preclinical Research Directions for this compound

| Research Area | Specific Aims | Preclinical Models | Expected Outcomes |

|---|---|---|---|

| Mechanism of Action | Identify direct molecular target(s). Characterize downstream signaling effects. | Cancer cell lines, Yeast-two-hybrid system, Affinity-based proteomics | Understanding of how the compound works, enabling rational drug development. |

| Biomarker Discovery | Identify genetic and protein-based markers of sensitivity/resistance. | Panel of diverse cancer cell lines, Patient-derived xenografts (PDXs) | A validated biomarker to guide patient selection in future clinical trials. |

| In Vivo Efficacy | Evaluate anti-tumor activity in relevant animal models. Assess pharmacodynamic effects in tumor tissue. | Subcutaneous and orthotopic xenograft models, Genetically engineered mouse models (GEMMs) | Demonstration of in vivo proof-of-concept for anti-tumor activity. |

| Combination Studies | Identify synergistic interactions with other anticancer agents. | Cancer cell lines, In vivo tumor models | Development of more effective combination treatment strategies. |

Concluding Remarks and Outlook

Unanswered Questions and Future Research Avenues in Chemical Biology

The absence of detailed public data on 5-Fluoro-2-(piperazin-1-yl)benzamide itself presents numerous unanswered questions and opens up several avenues for future research in chemical biology.

A primary unanswered question is the specific biological target or targets of this compound. A comprehensive screening against a panel of receptors, enzymes, and ion channels would be a critical first step. This could be achieved through techniques such as affinity chromatography, proteomic profiling, or broad-based pharmacological screening to identify its primary mechanism of action.

Future research should also focus on elucidating the structure-activity relationships for this specific scaffold. Systematic modifications of the benzamide (B126) and piperazine (B1678402) rings could reveal which structural features are critical for any observed biological activity. For example, investigating the impact of substituting the fluorine atom at different positions on the benzene (B151609) ring or modifying the piperazine moiety could provide valuable insights for medicinal chemists.

The development of chemical probes based on the this compound structure would be a significant contribution to chemical biology. Such probes, perhaps with a fluorescent tag or a reactive group for covalent labeling, could be used to visualize the compound's distribution in cells, identify its binding partners, and explore its downstream biological effects in real-time. This would be invaluable for validating its target and understanding its cellular function.

Potential Impact of this compound as a Research Tool or Preclinical Lead in Drug Discovery

While currently under-documented, this compound has the potential to become a valuable research tool or a preclinical lead compound, contingent on the findings from future investigations.

As a research tool, if this compound is found to be a potent and selective ligand for a specific biological target, it could be used to probe the function of that target in various physiological and pathological processes. For example, if it were a selective inhibitor of a particular enzyme, researchers could use it to study the consequences of blocking that enzyme's activity in cellular and animal models of disease, thereby helping to validate the enzyme as a therapeutic target.